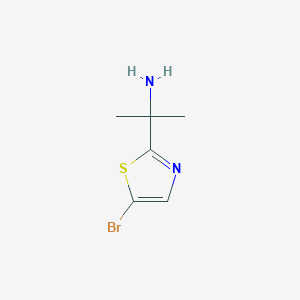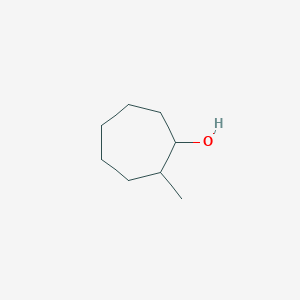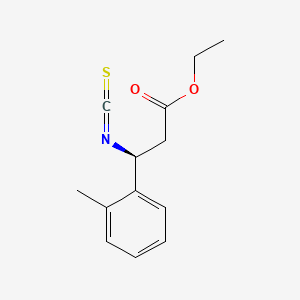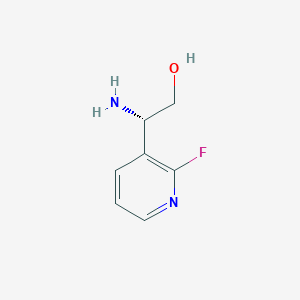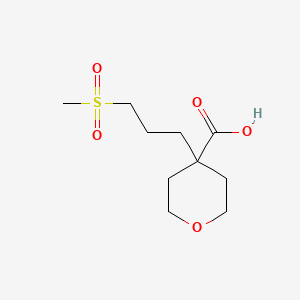
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid is a chemical compound with the molecular formula C10H18O5S and a molecular weight of 250.3119 g/mol . This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of a methanesulfonylpropyl group and a carboxylic acid group makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid typically involves the reaction of oxane derivatives with methanesulfonylpropyl reagents under controlled conditions. One common method includes the use of tetrahydropyran (oxane) as a starting material, which undergoes substitution reactions to introduce the methanesulfonylpropyl group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
4-Oxazolecarboxylic acid: Another oxane derivative with similar structural features.
4-[(methylsulfanyl)methyl]oxane-4-carboxylic acid: A compound with a similar oxane ring and sulfonyl group.
Uniqueness
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity
特性
分子式 |
C10H18O5S |
|---|---|
分子量 |
250.31 g/mol |
IUPAC名 |
4-(3-methylsulfonylpropyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O5S/c1-16(13,14)8-2-3-10(9(11)12)4-6-15-7-5-10/h2-8H2,1H3,(H,11,12) |
InChIキー |
GMZFNEVVSAVXQL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCCC1(CCOCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


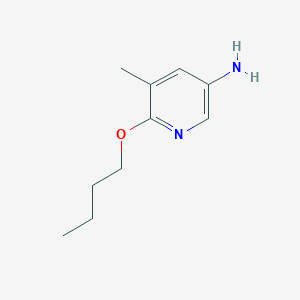
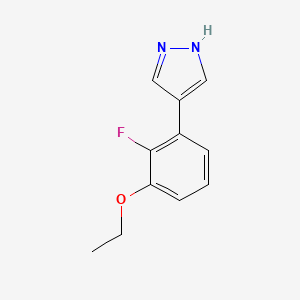
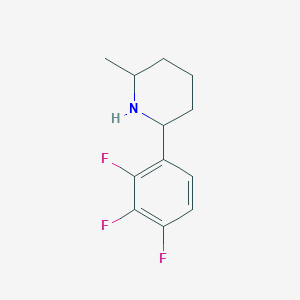
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
